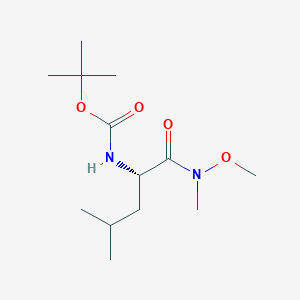

(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide

Description

(S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a chiral carbamate derivative extensively utilized in pharmaceutical research and organic synthesis. Its IUPAC name is tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate (CAS: 889650-18-4), with a molecular weight of 323.19 g/mol . Structurally, it features a tert-butyl carbamate group, a methoxy(methyl)amino substituent, and a leucine-derived backbone. The stereochemistry at the C2 position (S-configuration) is critical for its interactions in enantioselective syntheses and biological activity .

This compound is primarily employed as a key intermediate in the synthesis of peptidomimetics and protease inhibitors, such as SARS-CoV-2 3CL protease inhibitors and carfilzomib analogs . Its tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic steps, while the methoxy(methyl)amino group facilitates selective amide bond formation .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-50-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation

The enantioselective synthesis of this compound often begins with chiral intermediates to establish the S-configuration. A documented approach involves L-proline-derived chiral auxiliaries to induce asymmetry during alkylation. For instance, (S)-2-aminopent-4-enoic acid is first protected as its tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide . The methoxy(methyl)amino group is introduced via nucleophilic acyl substitution, where the carboxylate intermediate reacts with N-methoxy-N-methylamine in the presence of coupling agents like EDCI/HOBt.

Key data from optimized batches include:

-

Purity : ≥99% (HPLC).

-

Stereochemical integrity : >99% ee (chiral HPLC).

This method’s limitation lies in the cost of chiral auxiliaries, though it ensures high enantiomeric excess suitable for pharmaceutical applications.

Asymmetric Catalytic Hydrogenation for Stereocontrol

Transition-metal-catalyzed asymmetric hydrogenation offers a scalable route to the S-configured amine precursor. Starting from an α,β-unsaturated ketone, hydrogenation using a Ru-BINAP catalyst achieves the desired stereochemistry . Subsequent Boc protection and amidation with methoxy(methyl)amine yield the target compound.

Reaction Conditions :

-

Catalyst: Ru-(S)-BINAP (0.5 mol%).

-

Pressure: 50 bar H₂.

-

Solvent: MeOH/THF (3:1).

This method eliminates the need for chiral auxiliaries and is preferred for industrial-scale production due to its atom economy.

Stepwise Protection and Functionalization

A three-step sequence isolates critical intermediates:

-

Boc Protection : The primary amine of 2-amino-4-methylpentanoic acid is protected using Boc₂O in dichloromethane with DMAP as a catalyst .

-

Amide Formation : The carboxylic acid is activated as a mixed anhydride (using p-toluenesulfonyl chloride) and reacted with N-methoxy-N-methylamine.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Optimized Parameters :

One-Pot Telescoped Process

Industrial patents highlight telescoped processes to minimize intermediate isolation. In one example, the amine is Boc-protected in situ, followed by direct amidation without purification . This method reduces solvent waste and processing time.

Process Metrics :

-

Solvent : Tetrahydrofuran/water biphasic system.

-

Temperature : 0–25°C.

-

Purity : 98.5% (ELSD).

Enzymatic Resolution for Stereopurity

Racemic mixtures of the amine precursor are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer is selectively acylated, leaving the (R)-amine unreacted for recycling.

Data :

-

Cost Savings : 30% reduction compared to asymmetric catalysis.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) | Stereopurity (% ee) |

|---|---|---|---|---|

| Chiral Auxiliary | High ee | High cost of auxiliaries | 78–82 | >99 |

| Asymmetric Catalysis | Scalable, no auxiliaries | Requires specialized catalysts | 85–90 | 98–99 |

| Stepwise Protection | Simple reagents | Low overall yield | 68 | 99 |

| Telescoped Process | Reduced purification steps | Sensitivity to impurities | 75 | 98.5 |

| Enzymatic Resolution | Cost-effective for racemates | Moderate yield | 48 | 99 |

Critical Reaction Parameters and Optimization

-

Boc Protection : Excess Boc₂O (1.2 eq) in THF at 0°C ensures complete amine protection without di-Boc byproducts .

-

Amidation : Mixed anhydride formation with p-toluenesulfonyl chloride minimizes racemization compared to carbodiimide coupling .

-

Temperature Control : Maintaining subambient temperatures (−15°C to 10°C) during critical steps preserves stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions: (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (S)-Tert-butyl carbamate derivatives is in the synthesis of pharmaceutical compounds. For instance, it has been utilized as an intermediate in the synthesis of lacosamide, a drug used for epilepsy treatment. The synthesis involves the condensation of N-BOC-D-serine with benzylamine, producing a highly pure product with yields exceeding 90% . This demonstrates the compound's utility in creating complex molecules necessary for drug development.

Protective Group in Organic Synthesis

The tert-butyl carbamate (Boc) group serves as an effective protecting group for amines during synthetic procedures. Its stability under various reaction conditions makes it ideal for protecting amino groups while allowing for further functionalization of other moieties in a molecule. The Boc group can be easily removed under mild acidic conditions, facilitating the selective deprotection of amines without affecting other functional groups . This property is particularly beneficial in multi-step organic syntheses where protecting groups are essential to prevent unwanted reactions.

Research has indicated that compounds containing the tert-butyl carbamate moiety exhibit promising biological activities. For example, several derivatives have shown anti-inflammatory properties comparable to standard drugs like indomethacin. In vivo studies using carrageenan-induced rat paw edema models demonstrated significant inhibition rates, suggesting potential therapeutic applications in treating inflammatory conditions .

Additionally, studies on sulfoximine carbamates have highlighted their importance in medicinal chemistry, particularly for developing new drugs targeting various diseases . The incorporation of carbamate structures into drug candidates often enhances their pharmacological profiles.

Case Study 1: Lacosamide Synthesis

A notable case study involved the efficient synthesis of lacosamide from (S)-Tert-butyl carbamate derivatives. The process showcased a high yield and purity, emphasizing the compound's role as a key intermediate in pharmaceutical synthesis. The method not only improved yield but also reduced environmental impact by utilizing less toxic solvents .

Case Study 2: Anti-inflammatory Activity

Another study focused on synthesizing a series of tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluating their anti-inflammatory activity. Compounds derived from this class exhibited significant inhibition rates against inflammation models, indicating their potential as new therapeutic agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for lacosamide production | Yields > 90% |

| Protective Group Chemistry | Protecting amines during synthesis | Easily removable under mild conditions |

| Biological Activity | Anti-inflammatory properties | Significant inhibition rates |

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The methoxy(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Steric and Electronic Effects

- tert-butyl vs. Benzyl Groups : The tert-butyl group in the target compound provides superior steric protection compared to benzyl derivatives (e.g., compound 14 in ), reducing unwanted side reactions during peptide couplings. However, benzyl analogs exhibit higher solubility in polar solvents due to reduced hydrophobicity .

- Fluorinated Aryl Groups : Fluorobenzyl derivatives (e.g., 19a, 20a) demonstrate enhanced binding to viral proteases via hydrophobic and halogen-bonding interactions, as evidenced by their inhibitory activity against SARS-CoV-2 3CL protease .

Research Implications

The structural versatility of carbamate derivatives enables tailored modifications for specific applications:

Biological Activity

(S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in drug design.

Synthesis of the Compound

The synthesis of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate typically involves the following steps:

- Formation of the Carbamate : The tert-butyl carbamate is synthesized through the reaction of tert-butyl chloroformate with the corresponding amine.

- Enantioselective Synthesis : The compound is often synthesized using chiral catalysts to ensure the desired stereochemistry, which is crucial for biological activity.

The biological activity of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows it to act as an inhibitor for various biological targets, including proteases and other enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, preliminary assays have shown that the compound can inhibit SARS-CoV 3CL protease, which is critical for viral replication. The inhibitory constants () observed in these studies are indicative of its potency.

| Enzyme | Inhibitory Constant () |

|---|---|

| SARS-CoV 3CL protease | 0.0041 μM |

| Matriptase | 57.5 nM |

These values suggest that (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate has a strong potential as a therapeutic agent against viral infections.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antiviral Activity : In a study examining peptidomimetic inhibitors, compounds similar to (S)-Tert-butyl showed promising results against SARS-CoV-2 by effectively blocking viral entry and replication.

- Anticancer Properties : Other investigations have suggested that this compound may possess anticancer properties through the inhibition of specific tumor markers.

Research Findings

Recent research has focused on optimizing the structure of (S)-Tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-YL)carbamate to enhance its biological activity. Modifications to the carbamate moiety have been shown to improve selectivity and potency against target enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the tert-butyl group can significantly affect biological outcomes. For example, introducing different aryl groups or modifying the alkyl chain length has led to compounds with improved inhibitory profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (S)-tert-butyl carbamate derivatives?

The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. For example, carbamate formation via reaction of amines with Boc anhydride (e.g., di-tert-butyl dicarbonate) under basic conditions. Purification via column chromatography is critical to isolate enantiomerically pure products, as demonstrated in the synthesis of similar compounds using asymmetric Mannich reactions . Key steps include:

Q. How is the enantiomeric purity of this compound validated in academic research?

Enantiomeric purity is confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. For example, in a related study, -NMR shifts at δ 4.55–4.52 ppm (methine proton) and coupling constants () provide stereochemical confirmation . Additional validation via optical rotation ([α]) measurements aligns with literature values for (S)-configured analogs .

Q. What are the recommended storage conditions to maintain stability?

The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but degrades in the presence of strong acids/bases or oxidizing agents. Storage in amber vials at -20°C under desiccation (silica gel) prevents hydrolysis of the Boc group .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in peptide coupling reactions?

The tert-butyl group provides steric hindrance, preventing undesired nucleophilic attacks on the carbamate carbonyl. This enhances selectivity in peptide bond formation. However, its bulkiness may reduce reaction rates, requiring optimized conditions (e.g., HATU/DIPEA in DMF) to activate carboxylic acid intermediates. Evidence from peptidomimetic syntheses shows that tert-butyl carbamates improve regioselectivity in multi-step reactions .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar carbamates?

Discrepancies in -NMR or -NMR signals (e.g., δ 1.44 ppm for Boc methyl groups) can arise from solvent polarity or impurities. Researchers should:

- Compare experimental data with computed spectra (DFT simulations).

- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. How can reaction yields be improved in large-scale syntheses of this carbamate?

Yield optimization requires addressing:

- Incomplete Boc protection : Use excess Boc anhydride (1.5 eq) and DMAP catalyst.

- Racemization : Maintain low temperatures (0–5°C) during coupling steps.

- Byproduct formation : Implement gradient elution in column chromatography (hexane/EtOAc) for better separation. A study on pyrimidine carbamates achieved 82% yield by extending reaction times to 18 hours and monitoring progress via ESI-MS .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.